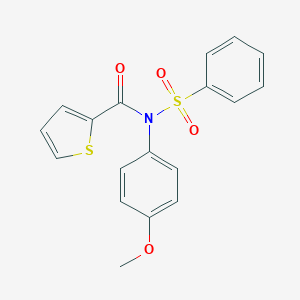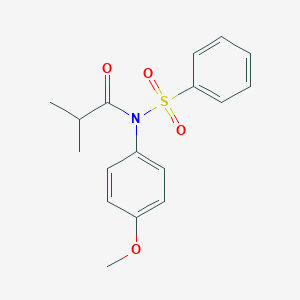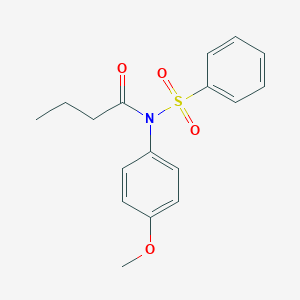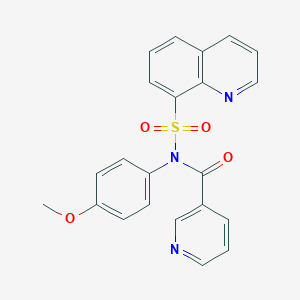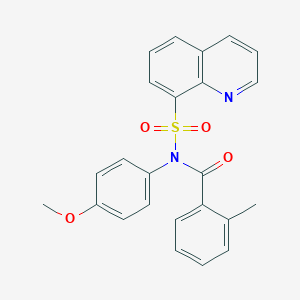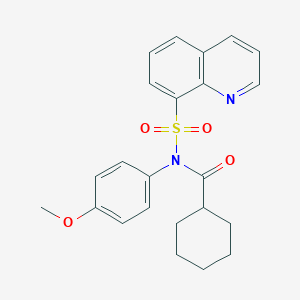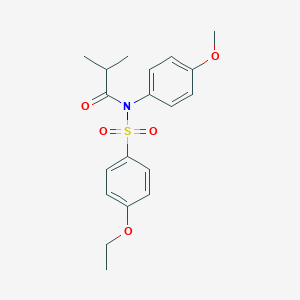![molecular formula C17H15BrF3NO2 B284121 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.
Mechanism of Action
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide exerts its anticancer effects by inhibiting the activity of B-Raf, a protein kinase that is frequently mutated in various cancers. By inhibiting B-Raf, this compound prevents the activation of downstream signaling pathways that promote cell growth and proliferation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit the phosphorylation of various downstream targets of B-Raf, such as MEK and ERK, which are involved in the regulation of cell growth and survival. In addition, it has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and to decrease the expression of anti-apoptotic proteins, such as Bcl-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency as a B-Raf inhibitor. This compound has been shown to be more selective and potent than other B-Raf inhibitors, such as vemurafenib. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide. One area of research is the development of more potent and selective B-Raf inhibitors based on the structure of this compound. Another area of research is the investigation of the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases. Additionally, the combination of this compound with other chemotherapeutic agents for the treatment of cancer should be further explored.
Synthesis Methods
The synthesis of 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-isopropoxy-5-(trifluoromethyl)aniline with 3-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colon, and lung cancer cells. In addition, it has been found to synergize with other chemotherapeutic agents, such as vemurafenib, to enhance their anticancer effects. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Properties
Molecular Formula |
C17H15BrF3NO2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
3-bromo-N-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H15BrF3NO2/c1-10(2)24-15-7-6-12(17(19,20)21)9-14(15)22-16(23)11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,22,23) |
InChI Key |
ASXCYNHSFFNXJZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
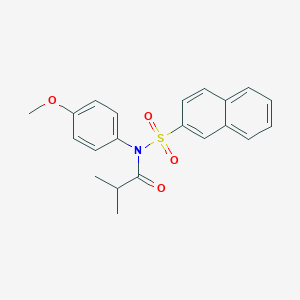
![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
